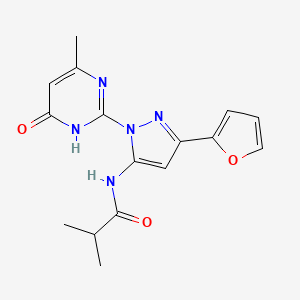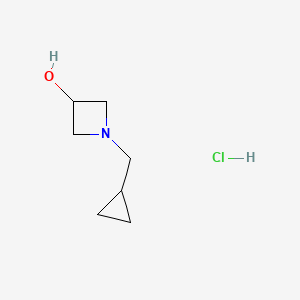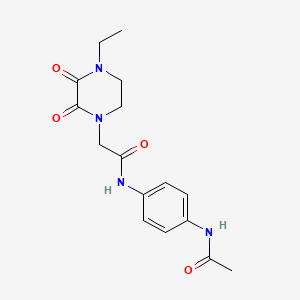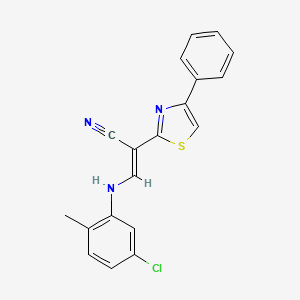
(3-(4-Methoxyphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-Methoxyphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone, also known as AZD0328, is a small molecule drug that has been developed for its potential therapeutic use in various diseases. This compound is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds involves novel synthetic routes and the exploration of their chemical properties. For instance, studies have demonstrated innovative synthesis techniques for benzoxazine derivatives and quinoxaline compounds, highlighting their potential in creating substances with unique oxidative stress properties and sensitivity as fluorescence derivatization reagents for analytical applications (Largeron & Fleury, 1998); (Yamaguchi et al., 1987).
Biological Activities
Compounds with structural similarities to "(3-(4-Methoxyphenyl)azepan-1-yl)(quinoxalin-6-yl)methanone" have been investigated for various biological activities. Notably, research into azepino-diindole alkaloids isolated from marine sources has identified significant antibacterial and antitrypanosomal activities, suggesting the potential of similar compounds in therapeutic applications (Elsayed et al., 2017).
Analytical Applications
Derivatives of quinoxaline, including those structurally related to the compound , have found applications as highly sensitive fluorescence derivatization reagents. These are utilized in high-performance liquid chromatography (HPLC) for detecting a wide range of substances, from alcohols to steroids, showcasing their versatility in analytical chemistry (Yamaguchi et al., 1987).
Advanced Materials
Research into conducting polymers has also involved quinoxaline derivatives, indicating their utility in the development of new materials with potential applications in electronics and sensor technologies. This includes the electrochemical copolymerization of quinoxaline derivatives with other monomers to create materials with desirable conductivity and stability properties (Turac et al., 2011).
properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-8-5-16(6-9-19)18-4-2-3-13-25(15-18)22(26)17-7-10-20-21(14-17)24-12-11-23-20/h5-12,14,18H,2-4,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEUKGRVTPIYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)
![1-(3-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2567097.png)



![N-[cyano(3,4-difluorophenyl)methyl]-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide](/img/structure/B2567103.png)


